

2-Chloro-4-hexylthiophene: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4-hexylthiophene

Cat. No.: B15396711

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-hexylthiophene is a substituted thiophene derivative that serves as a valuable intermediate in organic synthesis. Its specific discovery and initial synthesis are not prominently documented in scientific literature, suggesting its emergence as a readily accessible building block through the application of established synthetic methodologies for thiophene functionalization. This technical guide provides a detailed overview of its presumed synthesis, physicochemical properties, and safety information, based on analogous compounds and general principles of organic chemistry. The content herein is intended to support researchers in the effective utilization of this compound in the development of novel materials and pharmaceutically active molecules.

Introduction and Historical Context

The history of **2-Chloro-4-hexylthiophene** is intrinsically linked to the broader development of thiophene chemistry. Thiophene itself was discovered in 1882 by Viktor Meyer as a contaminant in benzene.^[1] The subsequent exploration of thiophene and its derivatives revealed their utility as isosteres for benzene rings in medicinal chemistry and as components in organic electronic materials.

A specific, documented "discovery" of **2-Chloro-4-hexylthiophene** is not readily available in peer-reviewed journals or patents. Its presence in the catalogs of chemical suppliers, identified

by its CAS Number 1207426-65-0, indicates its role as a synthetic building block.[2] The synthesis of such a molecule relies on well-established methods for the regioselective functionalization of substituted thiophenes, which have been developed over decades of research in heterocyclic chemistry. The primary application of **2-Chloro-4-hexylthiophene** is as an intermediate in the synthesis of more complex molecules, particularly in the fields of materials science and drug discovery.[3]

Physicochemical Properties

The key physicochemical properties of **2-Chloro-4-hexylthiophene** are summarized in the table below. These values are critical for its handling, reaction setup, and purification.

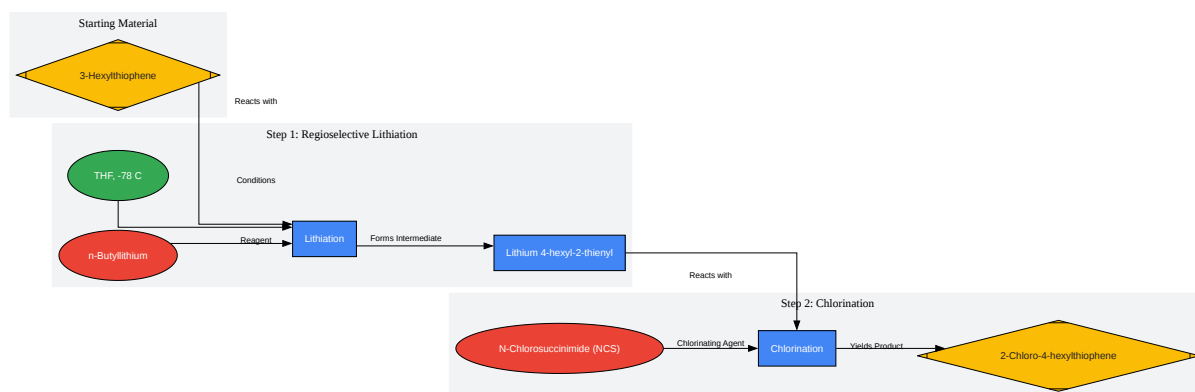
Property	Value	Source
CAS Number	1207426-65-0	[2]
Molecular Formula	C ₁₀ H ₁₅ ClS	[2]
Molecular Weight	202.74 g/mol	[2]
Appearance	Likely a liquid (based on analogous compounds)	N/A
Boiling Point	Not explicitly reported; expected to be > 200 °C at atmospheric pressure	N/A
Density	Not explicitly reported	N/A
Solubility	Expected to be soluble in common organic solvents (e.g., THF, diethyl ether, chloroform, hexanes) and insoluble in water.	N/A

Proposed Synthesis

The most plausible and efficient synthetic route to **2-Chloro-4-hexylthiophene** is a two-step process starting from the commercially available 3-hexylthiophene. This pathway involves a regioselective lithiation followed by chlorination.

Synthesis Pathway

The logical workflow for the synthesis is outlined below:



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Proposed synthesis workflow for **2-Chloro-4-hexylthiophene**.

Detailed Experimental Protocol (Representative)

This protocol is based on established procedures for the synthesis of analogous 2-halo-4-alkylthiophenes.[4]

Materials:

- 3-Hexylthiophene
- n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
- N-Chlorosuccinimide (NCS)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

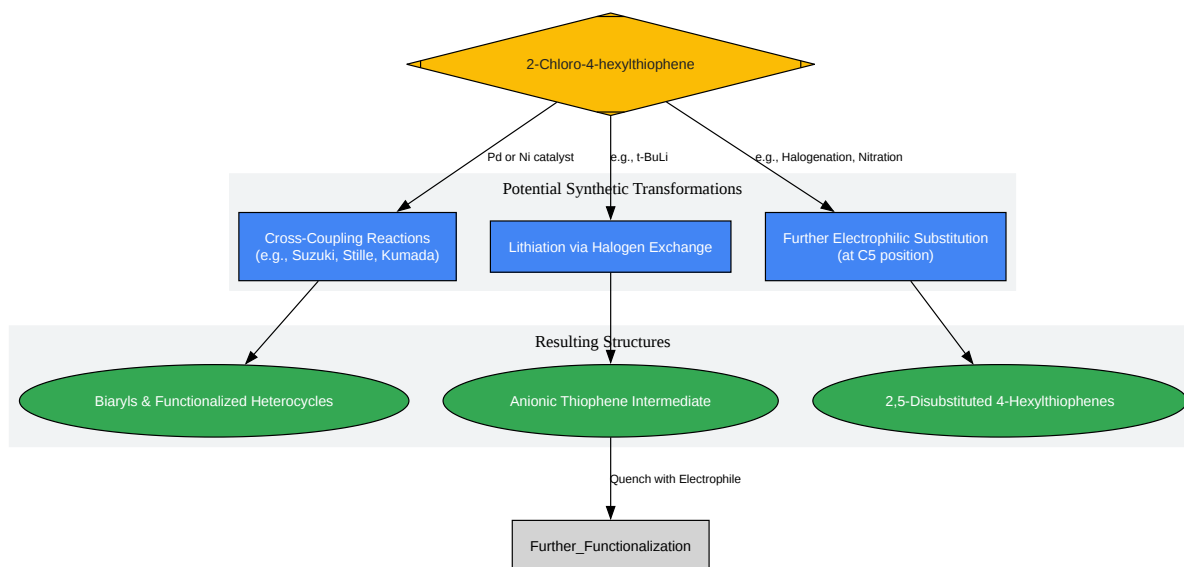
- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 3-hexylthiophene (1 equivalent). Anhydrous THF is added via syringe.
- **Lithiation:** The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 equivalents) is added dropwise via syringe while maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
- **Chlorination:** N-Chlorosuccinimide (1.1 equivalents), dissolved in a minimal amount of anhydrous THF, is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 2 hours and then allowed to warm to room temperature overnight.
- **Workup:** The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted with diethyl ether. The

combined organic layers are washed with water and then brine.

- Purification: The organic layer is dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield **2-Chloro-4-hexylthiophene**.

Reactivity and Applications

As a substituted thiophene, **2-Chloro-4-hexylthiophene** can undergo a variety of chemical transformations, making it a versatile building block. The diagram below illustrates some of the potential reaction pathways.



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General reactivity of **2-Chloro-4-hexylthiophene**.

Safety and Handling

Substituted thiophenes should be handled with care in a well-ventilated laboratory fume hood. The toxicological properties of **2-Chloro-4-hexylthiophene** have not been extensively studied, but data from analogous compounds provide guidance on necessary precautions.

Hazard Category	Precautionary Measures
Toxicity	The metabolism of thiophene-containing compounds can sometimes lead to reactive intermediates.[5] Chronic exposure to some thiophenes has been linked to effects on the nervous system and liver.[6] Handle with appropriate personal protective equipment (PPE).
Irritation	Thiophene and its derivatives can be irritating to the skin, eyes, and respiratory system.[7] Avoid direct contact and inhalation.
Flammability	Thiophene is a flammable liquid.[7] While the flashpoint of 2-Chloro-4-hexylthiophene is not reported, it should be treated as a potentially flammable substance. Keep away from ignition sources.
Personal Protective Equipment (PPE)	Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.
Disposal	Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Chloro-4-hexylthiophene is a valuable, albeit not widely documented, chemical intermediate. While its specific history is obscure, its synthesis is readily achieved through established organometallic and heterocyclic chemistry principles. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic protocol, and essential safety information to aid researchers in its application for the synthesis of novel and functional molecules. As with any chemical, a thorough review of available safety data sheets and a careful risk assessment should be conducted prior to use.

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